2-(3-Fluoropyridin-2-yl)propan-2-ol
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Overview
Description
2-(3-Fluoropyridin-2-yl)propan-2-ol is a fluorinated pyridine derivative with the molecular formula C8H10FNO. This compound is characterized by the presence of a fluorine atom on the pyridine ring, which imparts unique chemical and physical properties. Fluorinated pyridines are of significant interest in various fields due to their enhanced stability and reactivity compared to non-fluorinated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-2-yl)propan-2-ol typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often employs large-scale fluorination techniques using complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) . These methods ensure high yields and purity suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-(3-Fluoropyridin-2-yl)propanal or 2-(3-Fluoropyridin-2-yl)propanone .
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties influence the compound’s reactivity and binding affinity to biological targets. This can result in enhanced pharmacological activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoropyridin-4-yl)propan-2-ol
- 2-(6-Fluoropyridin-2-yl)propan-2-ol
- 2-(3-Bromo-5-fluoropyridin-4-yl)propan-2-ol
Uniqueness
2-(3-Fluoropyridin-2-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to other fluorinated pyridines, it offers a balance of stability and reactivity, making it a valuable compound in various applications .
Biological Activity
2-(3-Fluoropyridin-2-yl)propan-2-ol, also referred to as 1-(3-Fluoropyridin-2-yl)propan-2-ol, is a fluorinated derivative of pyridine with a molecular formula of C8H10FNO. This compound has garnered attention in various areas of scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound's electron-withdrawing properties, which can significantly influence its reactivity and binding affinity to various enzymes and receptors. This interaction may lead to alterations in biochemical pathways, impacting physiological responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be critical in disease pathways.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signal transduction and cellular responses.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth, particularly in the following cell lines:
These values indicate that the compound exhibits significant antiproliferative effects, especially against breast cancer cells (MDA-MB-231).
Trypanocidal Activity
In addition to its anticancer properties, this compound has been tested for its trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. A library of related compounds was synthesized and evaluated, revealing that some derivatives exhibited notable trypanocidal effects but also presented host cell toxicity issues.
Compound ID | Trypanocidal Activity (IC50 μM) | Host Cell Toxicity |
---|---|---|
19 | High | Severe |
22 | Moderate | Moderate |
29 | High | Severe |
Further optimization is required to enhance selectivity and reduce toxicity while maintaining efficacy against T. cruzi .
Study on Structure–Activity Relationship (SAR)
A comprehensive study analyzed the structure–activity relationship of pyridine derivatives, including this compound. The research indicated that modifications to the pyridine ring significantly influenced biological activity, with hydroxyl groups showing improved antiproliferative effects across various cell lines .
Pharmacological Applications
The compound's potential applications extend into pharmacology where it may serve as a lead for developing new therapeutic agents targeting specific diseases. For instance, its ability to modulate receptor activity could pave the way for novel treatments in oncology and infectious diseases.
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(3-fluoropyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,1-2H3 |
InChI Key |
OBSWMACXELRFLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)F)O |
Origin of Product |
United States |
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